

Diisopropyl Bicarbamate: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisopropyl bicarbamate*

Cat. No.: B141130

[Get Quote](#)

Introduction: **Diisopropyl bicarbamate**, also known as diisopropyl hydrazine-1,2-dicarboxylate, is a chemical compound with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from its role as a versatile intermediate, a protecting group for amines, and a precursor to other essential reagents. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of **diisopropyl bicarbamate** are summarized below. These data are critical for its use in experimental settings, including reaction stoichiometry, purification, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1][2]
Molecular Weight	204.22 g/mol	[1][2][3]
IUPAC Name	propan-2-yl N-(propan-2-yl)oxycarbonylamino)carbamate	[1][3]
CAS Number	19740-72-8	[1][2][3]
Synonyms	Diisopropyl hydrazodicarboxylate, Orlistat Related Compound B	[1][3][4]
Physical Appearance	White to Off-White Solid	[3]
Predicted Boiling Point	271.5 ± 9.0 °C	[2][3]
Predicted Density	1.098 ± 0.06 g/cm ³	[3]
Melting Point	270 °C	[2]

Key Applications in Research and Development

Diisopropyl bicarbamate's molecular structure makes it a valuable tool in several areas of chemical synthesis.

1. Amine Protecting Group: In multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules, the protection of reactive functional groups is crucial.[3] The carbamate moieties in **diisopropyl bicarbamate** allow it to function as a protecting group for amines, masking their nucleophilicity to prevent unwanted side reactions. [3][5] While less common than Boc or Cbz protecting groups, it offers an alternative for specific synthetic strategies.[3]

2. Precursor to Diisopropyl Azodicarboxylate (DIAD): **Diisopropyl bicarbamate** is the direct precursor to Diisopropyl Azodicarboxylate (DIAD), a widely used reagent in organic synthesis. [3] DIAD is a key component in the Mitsunobu reaction, an important transformation for the stereospecific conversion of alcohols to other functional groups. **Diisopropyl bicarbamate**,

which contains a nitrogen-nitrogen single bond (a hydrazo derivative), is oxidized to form the nitrogen-nitrogen double bond (an azo derivative) of DIAD.[3]

3. Intermediate in Pharmaceutical Synthesis: The compound is recognized as an intermediate or a related compound in the synthesis of active pharmaceutical ingredients (APIs).[3][4] For instance, it is identified as "Orlistat Related Compound B," suggesting its potential use as a building block or its formation as a byproduct during the manufacturing process of the anti-obesity drug Orlistat.[3]

4. Isocyanate-Free Polymer Chemistry: There is growing research into safer, isocyanate-free synthetic routes for producing polyurethanes and polyureas due to the high toxicity of isocyanate monomers.[3] Dicarbamates like **diisopropyl bicarbamate** are promising precursors in these alternative pathways. Through reactions like transurethanization, the carbamate groups can react with diamines or diols at elevated temperatures to form the characteristic urea or urethane linkages of these polymers.[3]

Experimental Protocols and Synthesis

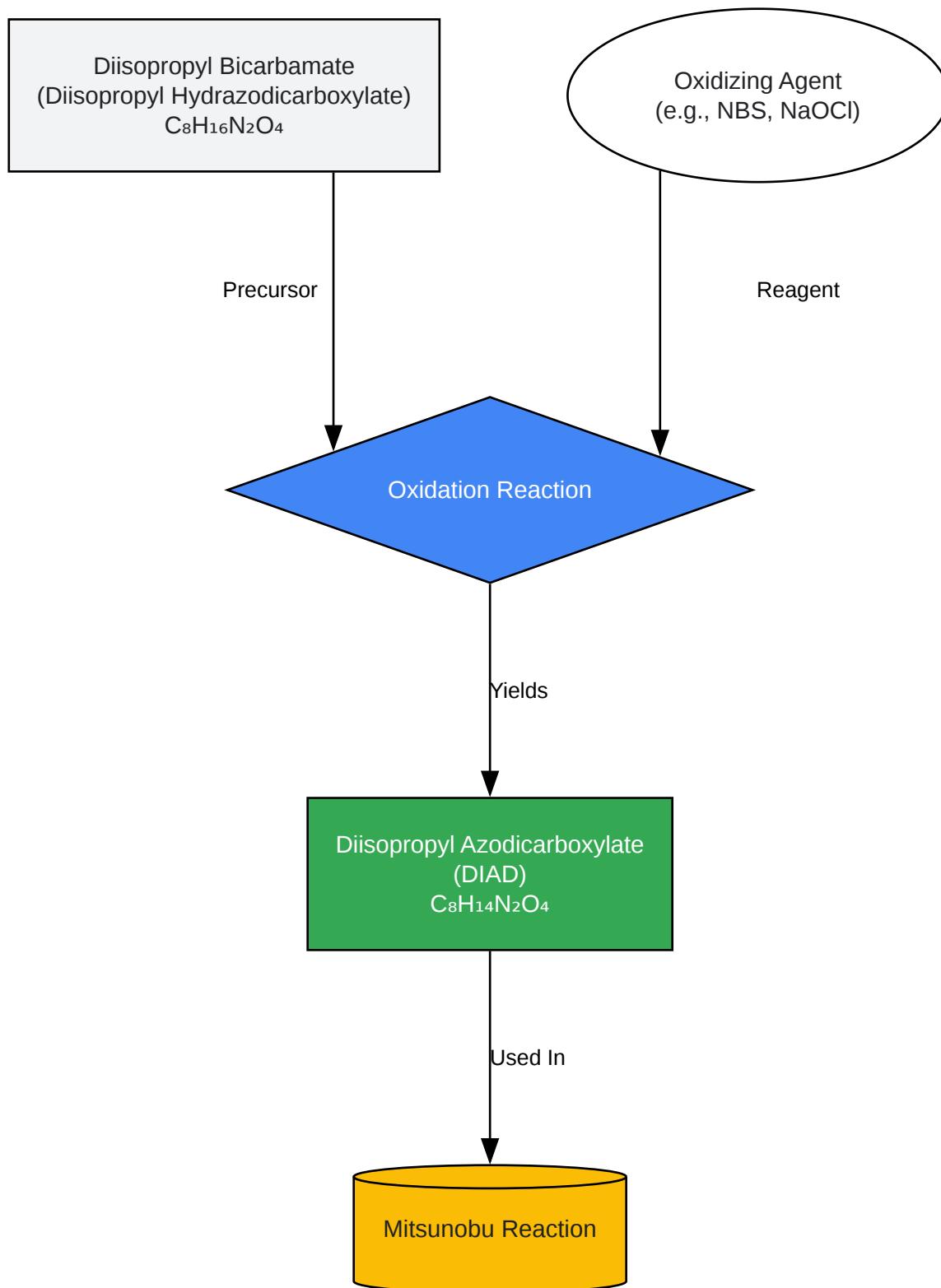
While specific, detailed public-domain protocols for the synthesis of **diisopropyl bicarbamate** are not extensively documented, its synthesis can be achieved through established organic chemistry methods.[5] Furthermore, a critical application is its conversion to DIAD.

Representative Protocol: Oxidation to Diisopropyl Azodicarboxylate (DIAD)

This protocol outlines a general laboratory procedure for the synthesis of DIAD from **diisopropyl bicarbamate**. This reaction is a crucial step for laboratories that utilize the Mitsunobu reaction.

Materials:

- **Diisopropyl bicarbamate** (diisopropyl hydrazodicarboxylate)
- An oxidizing agent (e.g., N-bromosuccinimide (NBS), sodium hypochlorite, or nitric acid)
- An appropriate organic solvent (e.g., dichloromethane, ethyl acetate)
- A base (if required, e.g., pyridine)


- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolution: Dissolve **diisopropyl bicarbamate** in a suitable organic solvent within a reaction flask, often cooled in an ice bath.
- Addition of Oxidant: Slowly add the chosen oxidizing agent to the solution. The reaction is often exothermic and requires careful temperature control to prevent side reactions. If using an acid-generating oxidant, a base like pyridine may be added to neutralize the acid.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
- Work-up: Once the reaction is complete, quench any remaining oxidant. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude DIAD is often a colored oil. It can be purified further by vacuum distillation if necessary, although for many applications, the crude product is used directly.

Logical and Experimental Workflow Visualization

The following diagram illustrates the key synthetic relationship between **diisopropyl bicarbamate** and its oxidized form, DIAD, a cornerstone reagent for the Mitsunobu reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **Diisopropyl Bicarbamate** to DIAD and its primary application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl bicarbamate | C8H16N2O4 | CID 88220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19740-72-8 CAS MSDS (diisopropyl bicarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diisopropyl Bicarbamate|Research Use Only [benchchem.com]
- 4. Buy Diisopropyl bicarbamate (EVT-321295) | 19740-72-8 [evitachem.com]
- 5. Buy Diisopropyl bicarbamate | 19740-72-8 [smolecule.com]
- To cite this document: BenchChem. [Diisopropyl Bicarbamate: A Technical Overview for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141130#diisopropyl-bicarbamate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b141130#diisopropyl-bicarbamate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com